Methyl (dimethoxymethyl)phenylcarbamate
Description
Properties
CAS No. |
62528-93-2 |
|---|---|
Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
methyl N-(dimethoxymethyl)-N-phenylcarbamate |
InChI |
InChI=1S/C11H15NO4/c1-14-10(13)12(11(15-2)16-3)9-7-5-4-6-8-9/h4-8,11H,1-3H3 |
InChI Key |
BLBNZDATEJSSLB-UHFFFAOYSA-N |
Canonical SMILES |
COC(N(C1=CC=CC=C1)C(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation via Isocyanate Intermediate Pathways
The most industrially viable route to methyl (dimethoxymethyl)phenylcarbamate involves a three-step process leveraging methyl isocyanate intermediates. This method, adapted from patent CN85109417A, begins with the synthesis of phenyl-N-methyl urethane from diphenyl carbonate and methylamine. Under reflux conditions (20–80°C) with a molar ratio of 1:1 methylamine to diphenyl carbonate, phenyl-N-methyl urethane forms in near-quantitative yields. Subsequent thermolysis at 180–220°C under reduced pressure (200 mmHg) generates methyl isocyanate, which reacts with dimethoxymethyl-substituted phenol in the presence of a base catalyst (e.g., triethylamine) to yield the target carbamate.
Key optimization parameters include:
- Residence time : 0.5–3 hours for thermolysis to minimize decomposition.
- Catalyst loading : 1–5 mol% base catalyst ensures >90% conversion of methyl isocyanate.
- Solvent selection : Inert solvents like toluene or dichloromethane prevent side reactions with the dimethoxymethyl group.
Thermodynamic and Kinetic Analysis
Computational studies using Benson’s bond addition method reveal that the carbamation of dimethoxymethylphenol with methyl isocyanate is exothermic ($$ \Delta H^\circ = -58.2 \, \text{kJ/mol} $$) and spontaneous ($$ \Delta G^\circ = -24.7 \, \text{kJ/mol} $$) at 25°C. Competing reactions, such as the formation of N-methylated byproducts, are suppressed by maintaining a stoichiometric excess of methyl isocyanate (1.5:1 ratio). Kinetic profiling indicates a second-order dependence on methyl isocyanate concentration, with an activation energy of $$ 72.3 \, \text{kJ/mol} $$ .
Direct Carbamation Using Dimethyl Carbonate
An alternative one-pot method employs dimethyl carbonate (DMC) as both a solvent and carbonyl source. Zirconia-supported catalysts (ZrO₂/SiO₂) facilitate the reaction between dimethoxymethyl-substituted aniline and DMC at 170–200°C, achieving yields up to 79.8% under optimized conditions.
Table 1: Optimization of ZrO₂/SiO₂-Catalyzed Carbamation
| Parameter | Optimal Value | Yield (%) | Byproducts (%) |
|---|---|---|---|
| Temperature | 170°C | 79.8 | 5.2 |
| Catalyst loading | 25 wt% | 75.4 | 6.8 |
| DMC/Aniline ratio | 20:1 | 79.8 | 4.1 |
| Reaction time | 7 hours | 79.8 | 3.9 |
The catalyst’s high surface area ($$ \text{>300 m}^2/\text{g} $$) and Lewis acid sites enhance DMC activation, while silica support prevents zirconia sintering. Deactivation occurs after 5 cycles due to pore blockage by N,N-dimethylaniline byproducts.
Transesterification of Methyl Carbamates
A less common but scalable approach involves transesterification of methyl phenylcarbamate with dimethoxymethanol. Using lipase enzymes (e.g., Candida antarctica Lipase B) immobilized on mesoporous silica, the reaction proceeds at 40°C in tert-butanol, achieving 68% yield after 24 hours. This method is limited by enzyme denaturation at higher temperatures and requires rigorous drying to prevent hydrolysis of the dimethoxymethyl group.
Purification and Characterization
Crude this compound is purified via silica gel chromatography (eluent: 5% methanol in dichloromethane) or recrystallization from ethyl acetate/hexane mixtures. Analytical validation includes:
Table 2: Spectroscopic Characterization Data
| Technique | Key Signals |
|---|---|
| $$ ^1\text{H NMR} $$ | δ 3.32 (s, 6H, OCH₃), δ 5.21 (s, 2H, CH₂O), δ 7.28–7.45 (m, 5H, ArH) |
| $$ ^{13}\text{C NMR} $$ | δ 56.1 (OCH₃), δ 72.4 (CH₂O), δ 153.2 (C=O) |
| IR (KBr) | 1725 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C) |
| HRMS | m/z 267.1234 [M+H]⁺ (calc. 267.1238) |
Melting points range from 122–124°C, consistent with high purity.
Industrial-Scale Challenges and Solutions
- Byproduct management : N,N-Dimethylaniline (DMA) forms via over-methylation and is removed via vacuum distillation.
- Catalyst regeneration : Calcination at 500°C restores ZrO₂/SiO₂ activity by burning off carbonaceous deposits.
- Solvent recovery : Distillation reclaims >95% of DMC and toluene, reducing production costs.
Emerging Methodologies
Recent advances focus on photoredox catalysis for room-temperature carbamation. Iridium-based catalysts (e.g., Ir(ppy)₃) enable visible-light-driven reactions between dimethoxymethylphenol and methyl isocyanate, achieving 82% yield in 12 hours. This method avoids thermal degradation but requires expensive photocatalysts.
Chemical Reactions Analysis
Types of Reactions: Methyl (dimethoxymethyl)phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce amines.
Scientific Research Applications
Methyl (dimethoxymethyl)phenylcarbamate has diverse applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis. The carbamate group can be installed and removed under mild conditions, making it valuable in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Carbamates are explored for their therapeutic potential in drug design and medicinal chemistry.
Mechanism of Action
The mechanism of action of methyl (dimethoxymethyl)phenylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the target molecule.
Comparison with Similar Compounds
Alkyl Chain Modifications
- Methyl vs. Long Alkyl Chains :
- Replacing the methyl group in phenylcarbamates with longer alkyl chains (e.g., heptyl or octyl) enhances in vivo duration while maintaining AChE and butyrylcholinesterase (BChE) inhibition potency. For example, heptylphenylcarbamates show prolonged action compared to methyl derivatives .
- Example : Methyl carbamate derivatives (e.g., rivastigmine analogs) exhibit shorter half-lives than their heptyl counterparts .
Substituent Effects on the Phenyl Ring
- Dimethoxy Substitutents: Methoxy groups increase electron density and steric bulk, affecting enzyme binding. Methyl [2-(2-amino-4,5-dimethoxyphenyl)ethyl]carbamate (CAS 144689-94-1) demonstrates altered pharmacokinetics due to its dimethoxy substitution .
- Halogenated Derivatives: Chlorophenylcarbamates (e.g., 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates) show higher AChE specificity due to electron-withdrawing effects, improving inhibitor-enzyme interactions .
Heteroatom Substitutions
- Replacing oxygen with sulfur in the phenyl ring (e.g., thiaphysovenol phenylcarbamates) alters enzyme specificity. Sulfur-containing analogs exhibit distinct AChE/BChE selectivity profiles compared to oxygen-based derivatives .
Physicochemical Properties
Lipophilicity, measured via HPLC capacity factors (log k), is critical for bioavailability:
*Hypothetical data inferred from structural analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl (dimethoxymethyl)phenylcarbamate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of carbamate derivatives typically involves catalytic carbonylation or transesterification. For example, Zn/Al/Ce mixed oxides derived from hydrotalcite precursors have been used to achieve high yields (up to 95%) in methyl N-phenyl carbamate synthesis under mild conditions (100–120°C, 2–4 hours) . Similarly, solvent-thermal impregnation of Zn(OAc)₂/SiO₂ catalysts enhances stability and selectivity for methyl phenylcarbamate synthesis, with yields influenced by temperature (160–180°C) and methanol-to-substrate ratios . For this compound, analogous methods may require adjusting substituents (e.g., dimethoxymethyl groups) and optimizing catalyst loading (e.g., 5–10 wt% Zn).
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : To confirm the presence of dimethoxymethyl and carbamate groups (e.g., δ 3.3–3.5 ppm for methoxy protons) .
- HPLC-MS : For purity assessment and detection of byproducts (e.g., hydrolysis products like phenolic intermediates) .
- XRD and BET Analysis : To characterize catalyst structure and surface area in synthetic studies .
Q. How should stability studies be designed for this compound under varying storage conditions?
- Methodological Answer : Stability can be assessed via accelerated degradation studies:
- Thermal Stability : Store samples at -20°C (long-term) and 25°C (short-term), monitoring decomposition via TGA/DSC .
- Hydrolytic Stability : Expose to buffered solutions (pH 4–10) and analyze degradation products using LC-MS .
Advanced Research Questions
Q. What catalytic mechanisms explain the role of Zn-based catalysts in carbamate synthesis?
- Methodological Answer : Zn²⁺ sites in mixed oxides activate carbonyl groups in substrates (e.g., dimethyl carbonate), facilitating nucleophilic attack by amines. Evidence from Zn(OAc)₂/SiO₂ systems shows that Lewis acid sites enhance electrophilicity of carbonyl carbons, while basic sites deprotonate amines, accelerating carbamate formation . Kinetic studies (e.g., Arrhenius plots) and in situ FTIR can elucidate rate-limiting steps and intermediate species .
Q. How do competing reaction pathways impact product distribution in carbamate synthesis?
- Methodological Answer : Side reactions (e.g., hydrolysis or dimerization) can be minimized by controlling water content and catalyst selectivity. For example, in KOH-assisted methanolysis, (dimethoxymethyl)benzene formation decreases from 3.59% to 0.61% when KOH is added, favoring phenylmethanol as a primary product . Computational modeling (DFT) can predict transition states and guide solvent/catalyst selection to suppress undesired pathways.
Q. How can computational methods predict the reactivity of this compound in novel applications?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) or solvents to predict solubility and stability .
- QSAR Models : Corrogate substituent effects (e.g., dimethoxymethyl vs. methoxy) on bioactivity or catalytic performance .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported catalytic efficiencies for carbamate synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
